molecular formula C9H14ClNO3 B163037 Racepinephrine hydrochloride CAS No. 329-63-5

Racepinephrine hydrochloride

Cat. No.: B163037
CAS No.: 329-63-5
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Adrenaline Hydrochloride, also known as Racepinephrine Hydrochloride or (+/-)-Epinephrine Hydrochloride, primarily targets both alpha and beta-adrenergic receptors throughout the body . These receptors are membrane-bound G-protein coupled receptors (GPCRs) that mediate the physiological responses of the endogenous chemical adrenaline .

Mode of Action

DL-Adrenaline Hydrochloride acts as a non-selective agonist , binding to and activating both alpha and beta-adrenergic receptors . By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .

Biochemical Pathways

The action of DL-Adrenaline Hydrochloride on adrenergic receptors triggers a cascade of biochemical pathways. For instance, activation of β-ARs can stimulate the Epac1 via cAMP, leading to activation of Rap2B and phospholipase C, which subsequently activate the Ca2+/CaMKKβ/AMPK pathway . This pathway is proposed to inhibit mTORC1 and thereby stimulate autophagy .

Pharmacokinetics

The pharmacokinetics of DL-Adrenaline Hydrochloride, particularly when delivered via autoinjectors, has been studied extensively . Intramuscular injection appears to lead to a higher maximum concentration (Cmax) compared to subcutaneous injection . There is a dose-dependent increase in plasma concentration and area under the curve (AUC) from 0 to 20 minutes . Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) at 5–10 minutes and 30–50 minutes, respectively .

Result of Action

The molecular and cellular effects of DL-Adrenaline Hydrochloride’s action are diverse. It can increase heart rate, myocardial contractility, and renin release via beta-1 receptors . Beta-2 effects produce bronchodilation, which may be useful as an adjunct treatment of asthma exacerbations, as well as vasodilation, tocolysis, and increased aqueous humor production .

Action Environment

The action, efficacy, and stability of DL-Adrenaline Hydrochloride can be influenced by various environmental factors. For instance, the sympathetic nervous system, which releases endogenous catecholamines like adrenaline, is activated during stress . Chronic stress can suppress the activities of effector immune cells while increasing the activities of immunosuppressive cells . Therefore, the physiological and psychological state of the individual can significantly impact the action of DL-Adrenaline Hydrochloride.

Biochemical Analysis

Biochemical Properties

DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.

Cellular Effects

DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .

Molecular Mechanism

The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles

Dosage Effects in Animal Models

The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .

Metabolic Pathways

DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Racepinephrine hydrochloride is synthesized by combining equal parts of the enantiomers d-epinephrine and l-epinephrine. The synthesis involves the following steps:

    Starting Materials: The synthesis begins with catechol and chloroacetyl chloride.

    Formation of Intermediate: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxyacetophenone.

    Amine Addition: The intermediate is then reacted with methylamine to form 3,4-dihydroxy-N-methylacetophenone.

    Reduction: The ketone group is reduced to form the final product, racepinephrine.

    Hydrochloride Formation: The racemic mixture is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: Racepinephrine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Racepinephrine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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